![molecular formula C19H22N10 B2509675 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine CAS No. 2415574-19-3](/img/structure/B2509675.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine” is a heterocyclic compound. It contains multiple rings including pyrazole, triazole, and pyrimidine . These types of compounds are known to have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound involves multiple rings including a pyrazole ring, a triazole ring, and a pyrimidine ring . The exact structure would need to be determined through techniques such as X-ray crystallography, but such data is not available in the retrieved resources.科学的研究の応用
Dipeptidyl Peptidase IV Inhibitors
Pyrimidine derivatives have been explored for their potential as dipeptidyl peptidase IV (DPP IV) inhibitors, which are a target for the treatment of type 2 diabetes mellitus. Research on these compounds focuses on inhibiting GLP-1 and GIP degradation by DPP IV, aiming to promote insulin secretion without affecting the protease's activity on other substrates or disturbing DPP IV's interaction with other proteins (Mendieta, Tarragó, & Giralt, 2011).
Optical Sensors
Compounds containing pyrimidine derivatives are also significant in the synthesis of optical sensors. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes, highlighting their applications beyond biology and medicine into materials science (Jindal & Kaur, 2021).
Cytochrome P450 Isoform Inhibitors
Pyrimidine derivatives have been evaluated for their selectivity as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, crucial for predicting drug-drug interactions. These studies are fundamental in drug development, aiming to decipher the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Heterocyclic N-Oxide Molecules
Research into heterocyclic N-oxide molecules, including pyrimidine derivatives, demonstrates their importance in organic synthesis, catalysis, and drug applications. These compounds exhibit potent anticancer, antibacterial, and anti-inflammatory activities, showcasing the broad applicability of pyrimidine derivatives in medicinal chemistry (Li et al., 2019).
Antibacterial Activity against Staphylococcus aureus
Pyrimidine derivatives, particularly those containing triazole and triazolo[4,3-b]pyridazin motifs, have been identified as promising candidates for developing novel anti-S. aureus agents. These compounds offer potential for broad-spectrum antibacterial activity against clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).
DNA Minor Groove Binders
The exploration of DNA minor groove binders, including those based on pyrimidine derivatives, highlights their utility in designing drugs targeting DNA interactions. These studies provide a foundation for rational drug design based on DNA sequence recognition and binding properties (Issar & Kakkar, 2013).
特性
IUPAC Name |
6-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N10/c1-13-10-14(2)29(24-13)19-11-18(21-15(3)22-19)27-8-6-26(7-9-27)17-5-4-16-23-20-12-28(16)25-17/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBCHIZQYAYOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NN5C=NN=C5C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2509595.png)
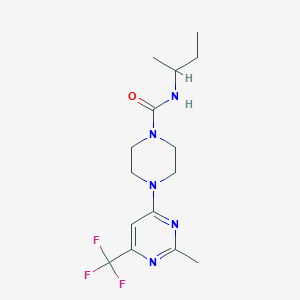
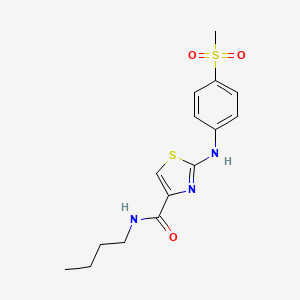
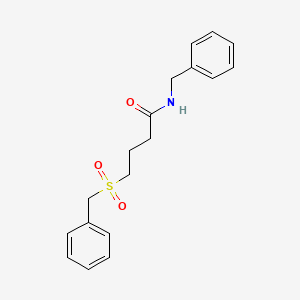

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)
![1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2509603.png)
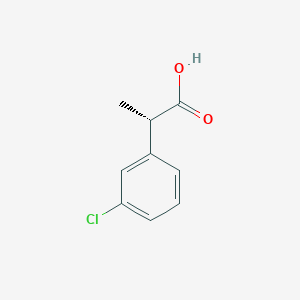
![N-(2-chloro-4-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2509607.png)
![9-(3-chloro-4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509609.png)
![2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2509610.png)
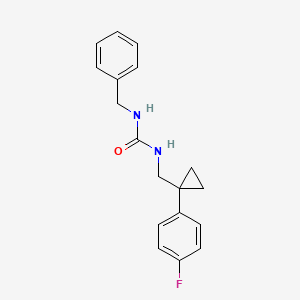

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2509614.png)